N-[(Benzyloxy)carbonyl]norvaline
Overview
Description
“N-[(Benzyloxy)carbonyl]norvaline” is a chemical compound with the molecular formula C13H17NO4 . It has an average mass of 251.278 Da and a mono-isotopic mass of 251.115753 Da . This compound is used in scientific research and contributes to the development of pharmaceuticals and understanding biological processes.
Molecular Structure Analysis
The molecular structure of “N-[(Benzyloxy)carbonyl]norvaline” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Physical And Chemical Properties Analysis
“N-[(Benzyloxy)carbonyl]norvaline” has a density of 1.2±0.1 g/cm3, a boiling point of 439.4±38.0 °C at 760 mmHg, and a melting point of 89.5-90℃ (ethyl acetate ligroine) . The compound is also hygroscopic .Scientific Research Applications
Chemoselective Deprotection of N/O-benzyloxycarbonyl (Cbz)
- Scientific Field : Organic Chemistry
- Application Summary : The N-benzyloxycarbonyl group is a common amine-protecting group used in organic synthesis. It is stable in both mild acidic and basic conditions . This group can be easily introduced by the reaction of benzyl chloroformate in the presence of a mild base at room temperature .
- Methods of Application : A novel protocol for the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups has been developed. This involves the use of nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature . This protocol is chemoselective as groups like chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl moiety are unaffected under these conditions .
- Results or Outcomes : The deprotection has been validated in gram scale reactions, establishing the wider appropriateness of this protocol .
Inhibition of Prolidase
- Scientific Field : Biochemistry
- Application Summary : N-(Benzyloxycarbonyl)-L-proline is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .
- Methods of Application : The compound is used in biochemical assays to inhibit the activity of prolidase .
- Results or Outcomes : The inhibition of prolidase by N-(Benzyloxycarbonyl)-L-proline can be used to study the role of this enzyme in various biological processes .
Stereoselective Synthesis of S-norvaline and Related Amino Acids
- Scientific Field : Organic Chemistry
- Application Summary : A divergent, enantioselective synthetic strategy is reported to produce the non-proteinogenic, biologically active natural amino acids norvaline, 5-hydroxy-4-oxo-L-norvaline, and γ-oxonorvaline .
- Methods of Application : These were synthesized in good yields (45–75%) from the common starting material (S)-allylglycine obtained by asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine in more than 97% enantiomeric excess .
- Results or Outcomes : Norvaline displays some potentially interesting activity by reversing cognitive decline and synaptic loss in a murine model of Alzheimer’s disease . It has also been studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Site-Specific Protein Modification
- Scientific Field : Biochemistry
- Application Summary : A norvaline derivative, ɣ-oxonorvaline, has been used for site-specific protein modification by attaching an amino acid containing an electrophilic ketone side chain as a handle .
- Methods of Application : The compound is used in biochemical assays to modify proteins at specific sites .
- Results or Outcomes : This method allows for the precise modification of proteins, which can be useful in various biological and biochemical studies .
Antidiabetic Properties
- Scientific Field : Pharmacology
- Application Summary : Another norvaline derivative, ɣ-hydroxynorvaline, has been proven to show antidiabetic properties .
- Methods of Application : The compound is used in pharmacological studies to investigate its potential use in the treatment of diabetes .
- Results or Outcomes : The compound has shown promising results in preclinical studies, suggesting it could be a potential therapeutic agent for diabetes .
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDRLWFFAWSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]norvaline | |
CAS RN |
21691-43-0 | |
Record name | N-[(Phenylmethoxy)carbonyl]norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21691-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21691-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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